4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt bis-ANS is a high-affinity non-covalent extrinsic fluorescent dye used to analyze protein conformation. Its predominant interaction with proteins is through its hydrophobic phenyl and naphthyl rings. bis-ANS has an excitation maxima of 390 nm. It has an emission maximum of 523 nm when free in solution but undergoes a blue shift with an increase in fluorescence intensity when bound to protein; for example, when bound to intestinal fatty acid binding protein (FAPB2) it has emission maxima of 484-496 nm. bis-ANS has been used to label mechanically damaged neurons in acute brain slices. It also potently inhibits microtubule assembly.
Fluorescent probe for nonpolar cavities in proteins. Used to detect Aβ fibre (Kd = ~80 nM); exhibits distinct fluorescent profiles for fibres and oligomers. Fluoresces in hydrophobic environments, negligible fluorescence in water solutions. Excitationemission λ ~ 355520 nm at pH 7.4.
Brand Name: Vulcanchem
CAS No.: 65664-81-5
VCID: VC0005168
InChI: InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
SMILES: C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+]
Molecular Formula: C32H22K2N2O6S2
Molecular Weight: 672.9 g/mol

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt

CAS No.: 65664-81-5

Cat. No.: VC0005168

Molecular Formula: C32H22K2N2O6S2

Molecular Weight: 672.9 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt - 65664-81-5

CAS No. 65664-81-5
Molecular Formula C32H22K2N2O6S2
Molecular Weight 672.9 g/mol
IUPAC Name dipotassium;8-anilino-5-(4-anilino-5-sulfonatonaphthalen-1-yl)naphthalene-1-sulfonate
Standard InChI InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
Standard InChI Key VWLWTJHKQHRTNC-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+]
Canonical SMILES C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+]
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Physicochemical Properties

Bis-ANS belongs to the class of anilinonaphthalene sulfonates, featuring two naphthyl rings linked by a binaphthyl core, each substituted with an anilino group and sulfonic acid moieties. The dipotassium salt form enhances its solubility in aqueous solutions (5 mg/mL in PBS at pH 7.2) . Key physicochemical properties include:

Table 1: Structural and Physical Properties of Bis-ANS

PropertyValue
Molecular FormulaC32H22K2N2O6S2\text{C}_{32}\text{H}_{22}\text{K}_2\text{N}_2\text{O}_6\text{S}_2
Molecular Weight672.85 g/mol
CAS Number65664-81-5
SolubilitySoluble in DMF (30 mg/mL), DMSO (30 mg/mL), ethanol (slight)
Fluorescence ProfileExcitation: 355–390 nm; Emission: 484–523 nm (environment-dependent)
Storage Conditions-20°C, protected from light

The compound’s fluorescence is highly environment-sensitive: it exhibits negligible emission in aqueous solutions but undergoes a blue shift (to ~484 nm) and intensity increase upon binding hydrophobic protein regions . This property underpins its utility in monitoring protein folding and aggregation.

Synthesis and Industrial Production

Bis-ANS is synthesized via sulfonation of 4,4'-dianilino-1,1'-binaphthyl, followed by neutralization with potassium hydroxide. Industrial production emphasizes purity control, with HPLC-grade batches achieving ≥97% purity . Key synthetic steps include:

  • Sulfonation: Introduction of sulfonic acid groups at the 5,5' positions of the binaphthyl core.

  • Salt Formation: Reaction with potassium hydroxide to yield the dipotassium salt.

  • Crystallization: Isolation as a light-yellow crystalline solid .

The process requires stringent pH and temperature control to avoid side reactions, such as oxidation of the anilino groups.

Applications in Biochemical Research

Probing Protein Conformation and Aggregation

Bis-ANS is widely used to study protein folding intermediates and amyloid fibrils. For example:

  • Amyloid-β (Aβ) Fibers: Bis-ANS binds Aβ fibers with a dissociation constant (KdK_d) of ~80 nM, distinguishing fibrillar from oligomeric states via distinct emission profiles .

  • α-Crystallin Chaperone Activity: Surface plasmon resonance (SPR) studies reveal Bis-ANS binds αA-crystallin with 1:1 stoichiometry, inhibiting its chaperone function by occupying hydrophobic substrate-binding sites .

Development of a Novel Protein Assay

Datki et al. (2019) developed a Bis-ANS-based fluorescence assay for protein quantification, offering advantages over traditional methods (Bradford, BCA):

  • Sensitivity: Detects 0.28–100 μg/mL protein, even in 100-fold diluted samples .

  • Robustness: Tolerates chelators (EDTA), detergents (SDS), and protease inhibitors .

  • Speed: Interaction kinetics complete within seconds, vs. hours for colorimetric assays .

Table 2: Comparison of Bis-ANS Assay with Conventional Methods

ParameterBis-ANS AssayBradford AssayBCA Assay
Detection Range0.28–100 μg/mL1–1,500 μg/mL0.5–1,500 μg/mL
InterferenceLowHigh (detergents)Moderate (chelators)
Time to Result<5 minutes15–30 minutes30–60 minutes

Thermodynamic and Kinetic Insights from Interaction Studies

SPR studies on αA-crystallin reveal Bis-ANS binds with higher affinity (Kd=1.2×107MK_d = 1.2 \times 10^{-7} \, \text{M}) than ATP (Kd=2.8×106MK_d = 2.8 \times 10^{-6} \, \text{M}) at 37°C . Kinetic parameters include:

  • Association Rate (konk_{\text{on}}): 3.4×104M1s13.4 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}

  • Dissociation Rate (koffk_{\text{off}}): 4.1×103s14.1 \times 10^{-3} \, \text{s}^{-1}

These fast kinetics enable real-time monitoring of protein-ligand interactions .

Emerging Applications and Future Directions

Recent studies highlight novel roles for Bis-ANS:

  • Liquid-Liquid Phase Separation (LLPS): Modulates LLPS of TDP-43, promoting droplet formation at low concentrations (≤10 μM) but dissolving droplets at higher concentrations (≥50 μM) .

  • Mechanobiology: Labels mechanically damaged neurons in brain slices, enabling study of trauma-induced membrane disruptions .

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